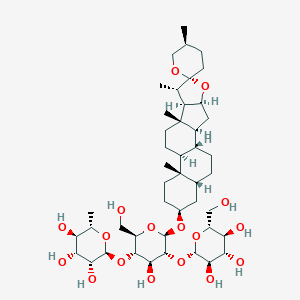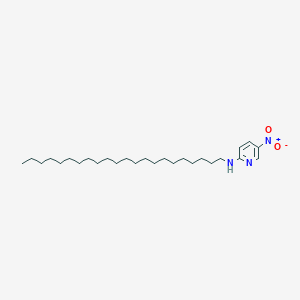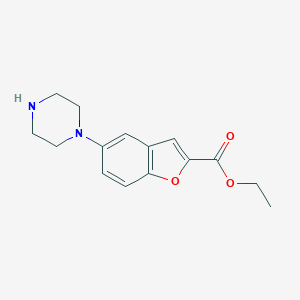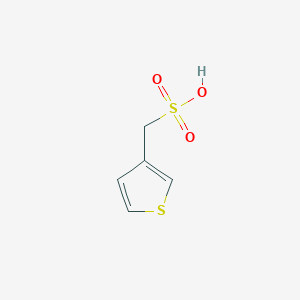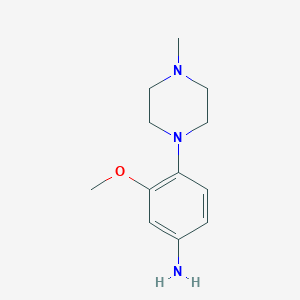![molecular formula C10H9F3O2 B168734 2-[4-(三氟甲基)苯基]乙酸甲酯 CAS No. 135325-18-7](/img/structure/B168734.png)
2-[4-(三氟甲基)苯基]乙酸甲酯
描述
“Methyl 2-[4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 135325-18-7 . It has a molecular weight of 218.18 . The IUPAC name for this compound is methyl [4-(trifluoromethyl)phenyl]acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-[4-(trifluoromethyl)phenyl]acetate” is 1S/C10H9F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-[4-(trifluoromethyl)phenyl]acetate” is a solid, semi-solid, liquid, or lump substance that is stored at room temperature . It has a molecular weight of 218.18 .科学研究应用
Chemical Properties
“Methyl 2-[4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 135325-18-7. It has a molecular weight of 218.18 and its IUPAC name is methyl [4-(trifluoromethyl)phenyl]acetate . It is stored at room temperature and has a purity of 95%. It is a liquid at room temperature .
Synthesis of Trifluoromethyl Alkyl Ethers
This compound can be used in the synthesis of trifluoromethyl alkyl ethers. This procedure is particularly applicable to the conversion of primary aliphatic alcohols .
Pharmaceutical Applications
The trifluoromethyl group (-CF3) in this compound has been found in many FDA-approved drugs over the last 20 years. These drugs have been used for various diseases and disorders . The trifluoromethyl group is a common pharmacophore in these drugs .
Pain Management
The compound may have potential applications in pain management. For example, it could be used in the production of a calcitonin gene-related peptide (CGRP) receptor antagonist .
Pest Control
The presence of the trifluoromethyl and phenyl structures in this compound could result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Electronics and Catalysis
Organo-fluorine compounds, such as this one, have applications in electronics and catalysis. The incorporation of fluorine in organic molecules can result in unique behaviors, leading to various applications .
安全和危害
属性
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMKZXKTBYWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
CAS RN |
135325-18-7 | |
| Record name | methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

